molecular formula C7H4Cl2O2 B1603558 2,4-Dichloro-3-hydroxybenzaldehyde CAS No. 56962-13-1

2,4-Dichloro-3-hydroxybenzaldehyde

Cat. No.: B1603558
CAS No.: 56962-13-1
M. Wt: 191.01 g/mol
InChI Key: WJGVQZPOZRUELJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-hydroxybenzaldehyde: is an organic compound with the molecular formula C7H4Cl2O2 . It is a chlorinated derivative of hydroxybenzaldehyde and is characterized by the presence of two chlorine atoms at the 2 and 4 positions and a hydroxyl group at the 3 position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-hydroxybenzaldehyde typically involves the chlorination of 3-hydroxybenzaldehyde. One common method includes the use of sec-butyllithium in cyclohexane as a reagent. The reaction is carried out in tetrahydrofuran at low temperatures (-72°C) to ensure the selective chlorination at the desired positions. The reaction mixture is then quenched with hydrochloric acid and extracted with ethyl acetate to obtain the product .

Industrial Production Methods: Industrial production methods for this compound often involve similar chlorination reactions but on a larger scale. The process is optimized for higher yields and purity, and the reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2,4-Dichloro-3-hydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-hydroxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the aldehyde functional group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-3-hydroxybenzaldehyde is unique due to the specific positioning of the chlorine atoms and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,4-dichloro-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGVQZPOZRUELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608091
Record name 2,4-Dichloro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56962-13-1
Record name 2,4-Dichloro-3-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56962-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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